2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide
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Overview
Description
2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide is a chemical compound with the molecular formula C14H12N6O5 It is characterized by the presence of two nitrophenyl groups and a triazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide typically involves the reaction of 4-nitroaniline with acetic anhydride to form N-(4-nitrophenyl)acetamide. This intermediate is then subjected to diazotization followed by coupling with another equivalent of 4-nitroaniline to form the triazene derivative. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups or the triazene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazene derivatives.
Scientific Research Applications
2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitro groups and triazene moiety can interact with cellular components, leading to various biological effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]acetonitrile
- 2-[(2E)-1,3-bis(4-nitrophenyl)-2-triazen-1-yl]acetamide
Uniqueness
2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide is unique due to its specific structural arrangement of nitrophenyl groups and the triazene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H12N6O5 |
---|---|
Molecular Weight |
344.28 g/mol |
IUPAC Name |
2-(4-nitro-N-[(4-nitrophenyl)diazenyl]anilino)acetamide |
InChI |
InChI=1S/C14H12N6O5/c15-14(21)9-18(11-5-7-13(8-6-11)20(24)25)17-16-10-1-3-12(4-2-10)19(22)23/h1-8H,9H2,(H2,15,21) |
InChI Key |
YQJAREMLLLBIFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NN(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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